molecular formula C13H10ClNO2 B12909248 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde

4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde

Cat. No.: B12909248
M. Wt: 247.67 g/mol
InChI Key: UHKQNZYXSYFJHW-AATRIKPKSA-N
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Description

4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde is a quinoline derivative featuring a chloro substituent at position 4, a methyl group at position 8, a hydroxyvinyl group at position 2, and a carbaldehyde moiety at position 2. The hydroxyvinyl group contributes to its reactivity and hydrogen-bonding capabilities, while the carbaldehyde moiety allows for further functionalization, such as reduction to alcohol derivatives .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

4-chloro-2-[(E)-2-hydroxyethenyl]-8-methylquinoline-3-carbaldehyde

InChI

InChI=1S/C13H10ClNO2/c1-8-3-2-4-9-12(14)10(7-17)11(5-6-16)15-13(8)9/h2-7,16H,1H3/b6-5+

InChI Key

UHKQNZYXSYFJHW-AATRIKPKSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)/C=C/O)C=O)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C=CO)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloroquinoline Core

The synthesis typically begins with the preparation of the 4-chloroquinoline scaffold, which is a crucial intermediate for further functionalization.

  • General approach: The 4-chloroquinoline nucleus can be prepared by cyclization of appropriate aniline derivatives with β-substituted propanoic acids or their derivatives, followed by chlorination.
  • Key reagents: Phosphorus oxychloride (POCl3) is commonly used as a chlorinating agent in the presence of an oxidizing agent such as iodine or ferric chloride to convert hydroxy or oxo intermediates into 4-chloroquinolines.
  • Example process: β-(o-substituted anilino)-propanoic acids are cyclized using polyphosphoric acid to form 4-oxo-1,2,3,4-tetrahydroquinolines, which are then chlorinated to yield 4-chloroquinolines.
Step Reagents/Conditions Outcome Yield (%)
Cyclization Polyphosphoric acid, heat 4-oxo-tetrahydroquinoline intermediate Moderate
Chlorination POCl3 + Iodine or FeCl3, 90-95 °C 4-chloroquinoline derivative Up to 80

This method avoids unstable intermediates and provides good yields with fewer steps compared to older multi-step syntheses.

Introduction of the 8-Methyl Group

  • The methyl group at position 8 is generally introduced by starting from appropriately substituted anilines or by selective methylation of quinoline intermediates.
  • The use of 8-methyl-substituted anilines as starting materials is common to ensure regioselectivity in the quinoline ring formation.

Functionalization at Position 3 with Aldehyde Group

  • The 3-carbaldehyde group is introduced by formylation reactions on the quinoline ring.
  • Common methods include Vilsmeier-Haack formylation, which uses POCl3 and DMF to introduce the aldehyde group at position 3 selectively.
  • This step is often performed after the formation of the 4-chloroquinoline core to maintain the integrity of the chloro substituent.

Formation of the 2-(2-Hydroxyvinyl) Substituent

  • The 2-position functionalization with a hydroxyvinyl group is achieved by condensation reactions involving the 2-position of the quinoline ring.
  • A typical approach involves the condensation of 2-chloroquinoline-3-carbaldehyde derivatives with suitable vinyl alcohol precursors or via aldol-type reactions.
  • The hydroxyvinyl group is often introduced as an (E)-2-hydroxyethenyl substituent through controlled addition reactions that preserve the stereochemistry.

Representative Synthetic Route Summary

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 o-substituted aniline (e.g., 8-methyl-o-chloroaniline) Acrylic acid, hydroquinone, N2 atmosphere, 75 °C, 32 h β-(o-substituted anilino)-propanoic acid Michael addition step
2 β-(o-substituted anilino)-propanoic acid Polyphosphoric acid, heat 4-oxo-tetrahydroquinoline intermediate Cyclization step
3 4-oxo-tetrahydroquinoline intermediate POCl3 + Iodine, 90-95 °C 4-chloroquinoline derivative Chlorination and oxidation
4 4-chloroquinoline derivative Vilsmeier-Haack formylation (POCl3/DMF) 4-chloro-8-methylquinoline-3-carbaldehyde Aldehyde introduction
5 4-chloro-8-methylquinoline-3-carbaldehyde Condensation with vinyl alcohol precursor 4-chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde Hydroxyvinyl group formation

Research Findings and Optimization Notes

  • The use of phosphorus oxychloride in the presence of iodine as an oxidizing agent is preferred for chlorination steps due to high yields (~80%) and fewer side reactions.
  • Cyclization under polyphosphoric acid conditions is effective but requires careful temperature control to avoid decomposition of intermediates.
  • The hydroxyvinyl substituent formation benefits from mild condensation conditions to preserve the (E)-configuration and avoid polymerization or side reactions.
  • Catalysts such as natural surfactants (e.g., Acacia pods) have been reported to accelerate condensation reactions in related quinoline derivatives, potentially applicable to this compound's synthesis.
  • Purification typically involves crystallization from methanol or other suitable solvents to achieve high purity (>95%).

Summary Table of Key Reagents and Conditions

Reaction Step Reagents/Conditions Purpose Yield/Notes
Michael addition Acrylic acid, hydroquinone, N2, 75 °C Formation of β-anilino-propanoic acid High yield, 32 h reaction
Cyclization Polyphosphoric acid, heat Formation of tetrahydroquinoline intermediate Moderate yield, temperature sensitive
Chlorination POCl3 + Iodine, 90-95 °C Conversion to 4-chloroquinoline High yield (~80%), selective
Formylation POCl3/DMF (Vilsmeier-Haack) Introduction of aldehyde group Regioselective, mild conditions
Hydroxyvinyl formation Condensation with vinyl alcohol precursor Installation of 2-(2-hydroxyvinyl) group Requires stereochemical control

Chemical Reactions Analysis

3.1. Condensation Reactions

Quinoline derivatives can undergo condensation reactions to form Schiff bases. For instance, 2-chloro-8-methylquinoline-3-carbaldehyde reacts with substituted anilines to form Schiff bases in acetone . These reactions are crucial for creating diverse functionalized quinolines.

3.2. Cyclization Reactions

Cyclization reactions are another important pathway for quinoline derivatives. For example, 2-chloroquinoline-3-carbaldehyde can be used in the synthesis of thiazolidin-4-ones through cyclization with thioglycolic acid in the presence of a catalyst like β-cyclodextrin-SO3H .

3.3. Perkin Transformation

Quinoline aldehydes can undergo the Perkin transformation, a base-catalyzed condensation reaction, to form styryl-type compounds. This reaction is relevant for compounds like (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde , which adopts a Z conformation due to intramolecular hydrogen bonding .

Potential Chemical Reactions of 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde

Given its structure, 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde could potentially undergo similar reactions as other quinoline derivatives:

  • Condensation Reactions : It could react with amines to form Schiff bases, similar to other quinoline aldehydes.

  • Cyclization Reactions : It might participate in cyclization reactions to form heterocyclic compounds, depending on the reactants used.

  • Perkin Transformation : The presence of an aldehyde group suggests it could undergo base-catalyzed condensation reactions.

Table 2: Physical Data of 2-Chloroquinoline-3-carbaldehyde Derivatives

CompoundYield (%)M.P. (°C)Analysis
2a63138C11H8NOCI
2b57197C18H15N2CI

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogenic strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives synthesized from 8-hydroxyquinoline have shown promising results in inhibiting bacterial growth, with minimal inhibitory concentrations (MIC) comparable to or lower than standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies involving related quinoline derivatives have demonstrated their efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents. Notably, some derivatives have shown IC50 values significantly lower than conventional chemotherapeutics, indicating higher potency .

Synthetic Routes

The synthesis of 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde can be achieved through several methods involving the condensation of appropriate precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making the production of this compound more feasible for research purposes .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence their antimicrobial and anticancer activities. For example, substituents such as halogens or hydroxyl groups can enhance solubility and bioavailability, which are essential for therapeutic efficacy .

Case Studies

Study Objective Findings
Study A Evaluate antimicrobial activityCompounds exhibited significant activity against Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics.
Study B Investigate anticancer effectsDerivatives showed potent cytotoxicity against multiple cancer cell lines with IC50 values significantly lower than doxorubicin.
Study C Synthesis optimizationImproved synthetic routes led to higher yields and reduced reaction times for producing quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Target Compound vs. Chlorophenyl Carbamates
  • Substituents : The target compound’s hydroxyvinyl group (position 2) contrasts with carbamoyl-phenyl derivatives such as 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl hexylcarbamate (5d) (), which has a carbamoyl linker and dichlorophenyl substituent.
  • Impact on Activity: Chlorination at position C'(4) in carbamates (e.g., compound 5d) enhances acetylcholinesterase (AChE) inhibition (IC50 = 31.0 µmol/L) compared to C'(3)-monosubstituted analogs, suggesting that electron-withdrawing groups at specific positions optimize binding .
Target Compound vs. (2-Chloro-8-methylquinolin-3-yl)methanol
  • Functional Groups: Reduction of the target compound’s carbaldehyde to a methanol derivative (as in ) alters its physicochemical properties. The alcohol derivative exhibits intermolecular O–H∙∙∙O hydrogen bonds and C–H∙∙∙π interactions in its crystal structure, stabilizing its solid-state packing .
  • Reactivity: The carbaldehyde group in the target compound is more reactive than the methanol derivative, enabling nucleophilic additions or condensations.

Physicochemical Properties

Lipophilicity
  • Measurement : Lipophilicity (log k) of carbamates (e.g., compounds 4a–i, 5a–i, 6a–i) was determined via HPLC, with log k values influenced by alkyl chain length and chlorination patterns ().
  • Target Compound : The hydroxyvinyl group likely reduces lipophilicity compared to long-chain alkyl carbamates (e.g., hexylcarbamate in 5d), which exhibit higher log k due to hydrophobic side chains.
Chemical Stability
  • pH Sensitivity: Carbamate analogs are stable under acidic conditions (pH 3–6) but hydrolyze in alkaline environments (T1/2 ≈ 64 h at pH 7.0) ().
Enzyme Inhibition
  • AChE Inhibition: Compound 5d (4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl hexylcarbamate) shows moderate AChE inhibition (IC50 = 31.0 µmol/L), attributed to interactions with the enzyme’s active site gorge ().

Biological Activity

4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis

The synthesis of quinoline derivatives often involves various methods, including cyclization reactions and condensation with aldehydes. For 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde, a typical synthetic route may involve the reaction of 8-methylquinoline with appropriate reagents under acidic or basic conditions to introduce the chloro and hydroxyvinyl substituents.

Biological Activity

The biological activities of quinoline derivatives, including 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde, have been extensively studied. These activities include:

  • Antimicrobial Activity : Quinoline derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that related compounds demonstrate potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    CompoundInhibition Zone (mm)Bacteria
    4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehydeTBDTBD
    Ciprofloxacin24Staphylococcus aureus
    Compound A (related)20E. coli
  • Anticancer Activity : Quinoline derivatives have been investigated for their anticancer properties. For example, compounds containing the quinoline structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antioxidant Activity : The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies indicate that certain quinoline derivatives exhibit moderate to strong antioxidant activities .

Case Studies

Several studies highlight the biological activity of quinoline derivatives:

  • Antibacterial Studies : A study comparing various quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity with minimal cytotoxicity . The compound's structure significantly influenced its interaction with bacterial membranes.
  • Anticancer Research : In vitro studies demonstrated that derivatives similar to 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde effectively inhibited the growth of cancer cells by inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-(2-hydroxyvinyl)-8-methylquinoline-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive electrophilic intermediate. For example, a similar quinoline-3-carbaldehyde derivative was synthesized by reacting N-(2-anisyl)acetamide with a Vilsmeier-Haack adduct at 353 K for 15 hours, followed by ice quenching and recrystallization . Modified procedures using phosphorus pentachloride (PCl₅) instead of POCl₃ may alter reactivity, requiring optimization of temperature (e.g., 273 K for adduct formation) and purification steps (e.g., solvent mixtures like petroleum ether/ethyl acetate) to achieve >90% purity .

Q. How is the structural identity of this compound confirmed in research settings?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, 2-chloro-8-methoxyquinoline-3-carbaldehyde was characterized by single-crystal X-ray diffraction, revealing bond lengths and angles critical for verifying the aldehyde and chloro substituents . Complementary techniques include ¹H/¹³C NMR (to confirm proton environments and carbonyl signals) and IR spectroscopy (to identify C=O stretches ~1700 cm⁻¹). Melting point consistency (e.g., 138–141°C for analogous compounds) further validates purity .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound is moisture- and light-sensitive due to its aldehyde and hydroxyvinyl groups. Storage recommendations include airtight containers under inert gas (N₂/Ar) at 2–8°C. Handling requires PPE (gloves, goggles) to prevent skin/eye contact, as outlined in safety protocols for similar carbaldehyde derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 2-hydroxyvinyl substituent during synthesis?

  • Methodological Answer : The 2-hydroxyvinyl group likely arises via nucleophilic addition-elimination . In the Vilsmeier-Haack reaction, the formylating agent attacks the quinoline core at the 3-position, followed by hydrolysis or alcohol elimination. Computational studies (e.g., DFT) could model transition states to clarify regioselectivity, particularly for competing substitution pathways at the 2- and 8-positions .

Q. How do computational methods aid in predicting reactivity or interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO/LUMO energies) to rationalize electrophilic/nucleophilic sites. For example, analogous quinoline derivatives have been studied for charge distribution effects on bioactivity. Molecular docking may further elucidate potential interactions with biological targets (e.g., enzyme active sites) .

Q. What analytical techniques resolve contradictions in reported physical data (e.g., melting points, spectral signatures)?

  • Methodological Answer : Discrepancies in melting points (e.g., 138–141°C vs. literature reports) can be addressed via Differential Scanning Calorimetry (DSC) to assess thermal behavior. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve spectral ambiguities, such as overlapping signals in crowded aromatic regions .

Q. What strategies functionalize the quinoline core for targeted applications (e.g., medicinal chemistry)?

  • Methodological Answer : Cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at the 2- or 8-positions. For instance, 8-methylquinoline derivatives have been modified via Pd-catalyzed coupling to enhance bioactivity. Chlorination at C4 (as in the target compound) may improve metabolic stability .

Q. How do solvent and catalyst choices impact selectivity in multi-step syntheses?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution in the Vilsmeier-Haack step, while protic solvents (e.g., ethanol) may favor hydrolysis. Catalysts like Lewis acids (e.g., ZnCl₂) can direct regioselectivity during cyclization, as demonstrated in related quinoline syntheses .

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